2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(pyrrolidin-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form N-oxide derivatives.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products Formed
Substitution Reactions: Formation of azido, thio, or amino derivatives.
Oxidation Reactions: Formation of N-oxide derivatives.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe to study the interaction of small molecules with biological targets.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(morpholin-4-yl)phenyl]acetamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide: Contains a piperidine ring instead of a pyrrolidine ring.
2-chloro-N-[2-(azepan-1-yl)phenyl]acetamide: Features an azepane ring in place of the pyrrolidine ring.
Uniqueness
2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This can influence the compound’s interaction with biological targets and its overall pharmacological profile. The pyrrolidine ring also contributes to the compound’s three-dimensional structure, affecting its binding affinity and selectivity.
Properties
IUPAC Name |
2-chloro-N-(2-pyrrolidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-12(16)14-10-5-1-2-6-11(10)15-7-3-4-8-15/h1-2,5-6H,3-4,7-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAGMUKUGRWHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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